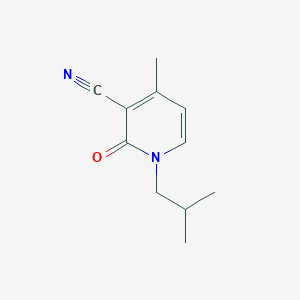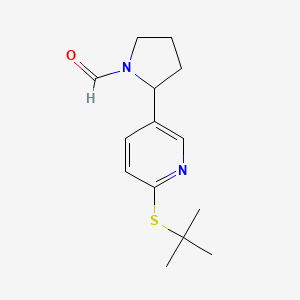
1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C11H14N2O. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of β-amino enone with cyanoacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may act as an inhibitor of the Pim-1 protooncogene, which plays a role in oncogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Another related compound with potential biological applications.
Uniqueness
1-Isobutyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-methyl-1-(2-methylpropyl)-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2O/c1-8(2)7-13-5-4-9(3)10(6-12)11(13)14/h4-5,8H,7H2,1-3H3 |
InChI-Schlüssel |
CTCFOTIMYYOTCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C=C1)CC(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810821.png)





![(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)




